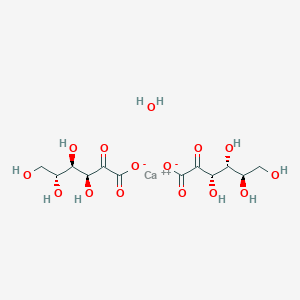

Calcium;(3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxohexanoate;hydrate

Overview

Description

Calcium;(3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxohexanoate;hydrate, commonly known as calcium gluconate, is a mineral supplement used to treat calcium deficiency. Calcium is an essential mineral required for the proper functioning of the body. It is necessary for the development and maintenance of strong bones and teeth, muscle contraction, nerve transmission, and blood clotting. Calcium gluconate is a salt of calcium and gluconic acid, which is highly soluble in water and easily absorbed by the body.

Scientific Research Applications

Environmental Remediation and Pollution Control

Calcium compounds, notably hydroxyapatite (Ca10(PO4)6(OH)2), demonstrate significant promise in the treatment of air, water, and soil pollution. Hydroxyapatite's structure and properties, such as high adsorption capacities and good thermal stability, make it an effective material for environmental management. It has been used as an adsorbent for wastewater and soil treatment, showcasing its ability to adsorb organic molecules and pollutants, thus aiding in air, water, and soil clean-up efforts (Ibrahim, Labaki, Giraudon, & Lamonier, 2020).

Soil Organic Carbon Stabilization

Calcium plays a crucial role in stabilizing soil organic carbon (SOC), especially in alkaline soils where the interactions between SOC and calcium have been less explored compared to acidic soils. Research suggests that exchangeable calcium (CaExch) correlates positively with SOC concentration and its resistance to oxidation, highlighting the significance of calcium in soil chemistry and its potential in enhancing soil quality and carbon sequestration (Rowley, Grand, & Verrecchia, 2017).

Mitigation of Heavy Metal Toxicity

Calcium's role in mitigating the toxicity of heavy metals in plants, particularly cadmium (Cd), has been extensively studied. Calcium improves plant growth under Cd stress by alleviating growth inhibition, regulating metal uptake and translocation, enhancing photosynthesis, reducing oxidative damages, and controlling signal transduction in plants. This highlights calcium's potential in phytoremediation technologies aimed at cleaning up environments contaminated with heavy metals (Huang et al., 2017).

Material Science and Construction

In the field of material science, calcium compounds, especially in the form of calcium carbonate (CaCO3) and calcium silicate hydrates (C–S–H), have been studied for their effects on the properties of cementitious composites. These studies explore the physical (filler effect, dilution effect, nucleation effect) and chemical effects of macro-, micro-, and nano-sized calcium carbonate on the hydration process, workability, mechanical properties, and durability of cementitious materials. Nano-calcium carbonate, in particular, exhibits enhanced effects on the properties of these composites, although issues such as agglomeration can reduce its effectiveness (Cao et al., 2019).

Mechanism of Action

Target of Action

The primary target of 2-Keto-D-gluconic acid hemicalcium salt hydrate is the enzyme fructuronate reductase (EC 1.1.1.57) . This enzyme plays a crucial role in the metabolism of 2-keto-D-gluconic acid, which is controlled by the UxuR regulon in E. coli .

Mode of Action

2-Keto-D-gluconic acid hemicalcium salt hydrate interacts with its target, fructuronate reductase, to facilitate the conversion of 2-keto-D-gluconic acid to D-mannonate . This interaction results in changes to the metabolic pathways within the cell, leading to the production of D-mannonate .

Biochemical Pathways

The biochemical pathway affected by 2-Keto-D-gluconic acid hemicalcium salt hydrate involves the conversion of 2-keto-D-gluconic acid to D-mannonate . This process is part of the broader metabolic pathways of E. coli, controlled by the UxuR regulon . The downstream effects of this conversion include the production of D-erythorbic acid using an α-amylase enzyme .

Pharmacokinetics

Its solubility in water (49-51 mg/ml) suggests that it may have good bioavailability .

Result of Action

The molecular and cellular effects of 2-Keto-D-gluconic acid hemicalcium salt hydrate’s action involve changes to the metabolic pathways within the cell. By facilitating the conversion of 2-keto-D-gluconic acid to D-mannonate, it influences the production of D-erythorbic acid .

Action Environment

The action of 2-Keto-D-gluconic acid hemicalcium salt hydrate can be influenced by environmental factors such as temperature and pH. For example, the activity of the enzyme fructuronate reductase, which the compound targets, can be affected by temperature . .

properties

IUPAC Name |

calcium;(3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxohexanoate;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C6H10O7.Ca.H2O/c2*7-1-2(8)3(9)4(10)5(11)6(12)13;;/h2*2-4,7-10H,1H2,(H,12,13);;1H2/q;;+2;/p-2/t2*2-,3-,4+;;/m11../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBTJSFDOKRLTMQ-LWDDDOIUSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(=O)C(=O)[O-])O)O)O)O.C(C(C(C(C(=O)C(=O)[O-])O)O)O)O.O.[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@H]([C@@H](C(=O)C(=O)[O-])O)O)O)O.C([C@H]([C@H]([C@@H](C(=O)C(=O)[O-])O)O)O)O.O.[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20CaO15 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90584440 | |

| Record name | Calcium D-fructosonate--water (1/2/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90584440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

444.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1040352-40-6 | |

| Record name | Calcium D-fructosonate--water (1/2/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90584440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1040352-40-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-([1,3]Dioxolan-2-ylmethoxy)-phenyl]-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane](/img/structure/B1611737.png)

![[(2R)-2-acetyloxy-3-carboxypropyl]-trimethylazanium;chloride](/img/structure/B1611751.png)